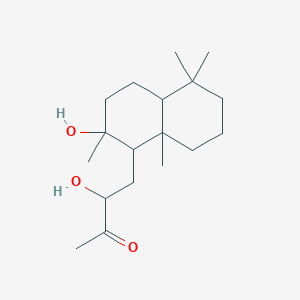![molecular formula C21H11BrI2N2 B4941736 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves its interaction with DNA. It has been found to bind to DNA and interfere with its replication and transcription. This results in the inhibition of cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole have been studied extensively. It has been found to induce DNA damage and apoptosis in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, this compound has been found to have low toxicity to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole in lab experiments include its high potency against cancer cells, low toxicity to normal cells, and its ability to bind to DNA. However, there are also limitations to its use, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole. One direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate its use as a molecular imaging agent for other biomolecules, such as proteins and lipids. Finally, more research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo applications.
Conclusion
In conclusion, 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a promising compound with potential applications in cancer research, molecular imaging, and photodynamic therapy. Its mechanism of action involves its interaction with DNA, resulting in the inhibition of cell growth and division. While there are limitations to its use, such as its low solubility, more research is needed to explore its potential in other fields and optimize its use in lab experiments.
Synthesis Methods
The synthesis method for 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the reaction of 4-bromoaniline with 2,5-diiodo-1,4-benzenediboronic acid using a palladium-catalyzed Suzuki coupling reaction. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain the final compound.
Scientific Research Applications
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields, including cancer research, molecular imaging, and photodynamic therapy. In cancer research, this compound has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In molecular imaging, this compound has been used as a fluorescent probe for imaging of DNA and RNA in live cells. In photodynamic therapy, this compound has been used as a photosensitizer for the treatment of cancer and other diseases.
properties
IUPAC Name |
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrI2N2/c22-12-3-1-11(2-4-12)21-25-19-17-9-13(23)5-7-15(17)16-8-6-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNAUNQKVPTYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrI2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)
![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)



![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)